4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
CAS No.: 1220027-34-8
Cat. No.: VC3009325
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220027-34-8 |
|---|---|
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.78 g/mol |
| IUPAC Name | 4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H |
| Standard InChI Key | PUNCUVBTADQABN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1COCC2CCNCC2.Cl |
| Canonical SMILES | COC1=CC=CC=C1COCC2CCNCC2.Cl |
Introduction
Chemical Identity and Properties
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is characterized by specific chemical identifiers and physical properties that define its behavior in various experimental conditions. These properties are crucial for researchers working with this compound.
| Property | Value |
|---|---|
| CAS Number | 1220027-34-8 |
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.78 g/mol |
| IUPAC Name | 4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents including methanol, ethanol, and DMSO |
The compound consists of a piperidine ring with a methoxybenzyl ether group attached at the 4-position. The methoxy group is positioned at the 2-position of the benzyl component, which contributes to the compound's unique chemical properties and potential biological activities.
Structural Analysis
The molecular structure of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can be conceptually divided into three key components:
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The piperidine ring - a six-membered heterocyclic structure containing one nitrogen atom
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The methoxybenzyl group - a benzene ring with a methoxy substituent at the 2-position
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The linking oxy-methyl bridge - connecting the piperidine and methoxybenzyl moieties
This structural arrangement allows for specific conformational properties that influence the compound's interactions with biological targets, particularly in enzyme or receptor binding studies .
Synthesis Methodologies
The synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride typically involves several key steps, which are crucial for producing the compound with high purity and yield.
General Synthetic Route
A typical synthesis pathway may involve:
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Protection of the nitrogen atom in the piperidine ring
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Functionalization of the 4-position of the piperidine with a hydroxymethyl group
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Etherification with 2-methoxybenzyl halide (typically bromide or chloride)
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Deprotection of the nitrogen
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Conversion to the hydrochloride salt
Alternative Synthesis Approaches
Alternative approaches may employ Mitsunobu coupling conditions between N-protected 4-hydroxymethylpiperidine and 2-methoxybenzyl alcohol. This reaction typically utilizes reagents such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine .
Chemical Reactivity
The chemical behavior of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is strongly influenced by the functional groups present in its structure.
Reactivity of the Piperidine Moiety
The piperidine ring contains a basic nitrogen atom that can:
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Undergo alkylation and acylation reactions
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Form quaternary ammonium salts
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Participate in nucleophilic substitution reactions
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Serve as a hydrogen bond acceptor in biological systems
Reactivity of the Ether Linkage
The ether linkage (-O-) connecting the piperidine and methoxybenzyl groups:
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Is relatively stable under neutral and basic conditions
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Can be cleaved under strong acidic conditions or with certain Lewis acids
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May participate in coordination with metal ions in certain reaction systems
Reactivity of the Methoxy Group
The methoxy substituent on the benzyl ring:
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Can undergo demethylation under certain conditions
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May be involved in hydrogen bonding interactions
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Contributes to the electronic properties of the aromatic ring
Applications in Research
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride has several important applications in scientific research, particularly in pharmaceutical development and medicinal chemistry.
Pharmaceutical Research
The compound has found utility in various aspects of pharmaceutical research:
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As a building block in the synthesis of more complex drug candidates
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In structure-activity relationship (SAR) studies for the development of novel therapeutic agents
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As an intermediate in the synthesis of compounds targeting specific receptor systems
Proteomics Applications
In proteomics research, the compound may serve as:
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A tool for studying protein-ligand interactions
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A component in affinity chromatography systems
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A reference standard for analytical method development
Mechanism of Action
The mechanism of action for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interactions with specific molecular targets such as enzymes or receptors.
Molecular Interactions
The compound may bind to target molecules through:
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Hydrogen bonding interactions involving the piperidine nitrogen and ether oxygen
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π-π stacking interactions between the aromatic ring and aromatic amino acid residues in target proteins
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Hydrophobic interactions with lipophilic binding pockets in receptors
These binding interactions can modulate the activity of the target proteins, potentially leading to various biochemical responses that may be of pharmacological interest.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. Understanding these structural analogs provides insight into structure-activity relationships.
| Compound | CAS Number | Structural Difference | Potential Effect on Activity |
|---|---|---|---|
| 4-((2-Methoxybenzyl)oxy)piperidine hydrochloride | 81151-57-7 | Lacks the methyl linker between piperidine and oxygen | May affect conformational flexibility and binding properties |
| 3-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride | 1220036-97-4 | Substitution at position 3 instead of 4 on piperidine | Different spatial orientation, potentially altered receptor selectivity |
| 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride | 1219949-43-5 | Methoxy group at position 4 instead of 2 on benzyl | Changed electronic distribution, possibly different hydrogen bonding pattern |
| 2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride | 1353984-54-9 | Substitution at position 2 of piperidine and position 4 of benzyl | Significantly altered geometry and binding profile |
This comparison highlights how subtle structural modifications can potentially lead to significant changes in the biological activity profiles of these compounds .
Current Research and Future Perspectives
Current research interests involving 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride and similar piperidine derivatives are diverse and expanding.
Ongoing Research Areas
Active areas of investigation include:
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Development of receptor-specific ligands for neurological disorders
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Exploration of structure-activity relationships for pharmaceutical optimization
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Application in the design of molecular tools for studying cellular signaling pathways
Future Research Directions
Potential future applications may include:
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